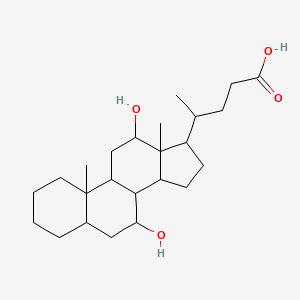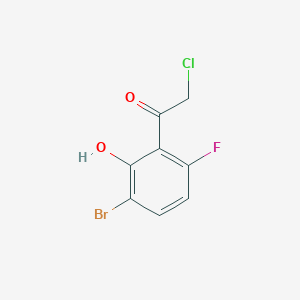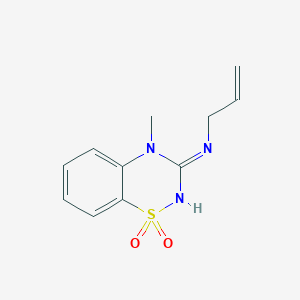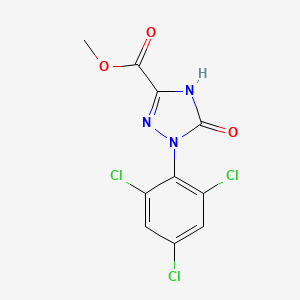
7,12-Dihydroxycholan-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Dihydroxycholan-24-oic acid is a bile acid derivative with the molecular formula C24H40O4. It is a secondary bile acid formed from the bacterial action on primary bile acids in the intestine. This compound plays a significant role in the digestion and absorption of dietary fats by emulsifying and solubilizing them.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydroxycholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:
Oxidation: Cholic acid is oxidized using reagents like potassium permanganate or chromium trioxide to introduce hydroxyl groups at the 7 and 12 positions.
Hydrolysis: The intermediate products are then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydroxycholan-24-oic acid undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form keto derivatives.
Reduction: The hydroxyl groups can be reduced to form deoxycholic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 7-Keto-12-hydroxycholan-24-oic acid.
Reduction: Deoxycholic acid.
Substitution: 7,12-Dichlorocholan-24-oic acid.
Scientific Research Applications
7,12-Dihydroxycholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bile acid derivatives.
Biology: Studied for its role in the metabolism and regulation of cholesterol.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and cosmetic products.
Mechanism of Action
7,12-Dihydroxycholan-24-oic acid exerts its effects by emulsifying dietary fats in the intestine. It disrupts the cell membranes of adipocytes, leading to the breakdown of fat cells. This process involves the activation of specific molecular targets and pathways, including the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1).
Comparison with Similar Compounds
Similar Compounds
Deoxycholic acid: A bile acid with similar emulsifying properties.
Chenodeoxycholic acid: Another bile acid involved in cholesterol metabolism.
Ursodeoxycholic acid: Used therapeutically to dissolve gallstones.
Uniqueness
7,12-Dihydroxycholan-24-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to emulsify fats and its role in cholesterol metabolism make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-(7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAAZIHTDCFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862205 |
Source


|
| Record name | 7,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)

![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)


![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)

![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)



![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)
